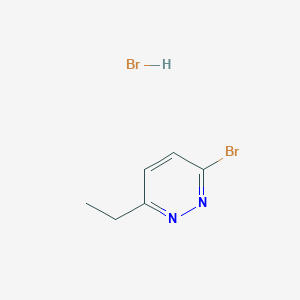

3-Bromo-6-ethyl-pyridazine hydrobromide

描述

3-Bromo-6-ethyl-pyridazine hydrobromide (CAS: 152665-26-4) is a brominated pyridazine derivative with an ethyl substituent at the 6-position and a hydrobromide salt form. The hydrobromide salt enhances solubility and stability, making it suitable for pharmaceutical formulations .

属性

IUPAC Name |

3-bromo-6-ethylpyridazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.BrH/c1-2-5-3-4-6(7)9-8-5;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAXSDSMEZYCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(C=C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-23-2 | |

| Record name | Pyridazine, 3-bromo-6-ethyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Formation of 3-Bromo-6-ethylpyridazine Precursor

The initial step in preparing 3-bromo-6-ethyl-pyridazine hydrobromide is the synthesis of 3-bromo-6-ethylpyridazine. Two principal synthetic approaches are used:

Bromination of 6-ethylpyridazine:

This classical method involves selective electrophilic bromination at the 3-position of 6-ethylpyridazine using bromine or bromine-containing reagents under controlled conditions to avoid polybromination or side reactions. Reaction parameters such as temperature, solvent, and bromine equivalents are optimized to achieve high regioselectivity and yield.Lewis Acid-Mediated Cycloaddition Route:

A more recent and regioselective method employs a Lewis acid (e.g., boron trifluoride) mediated inverse electron demand Diels–Alder reaction between 3-bromotetrazine and silyl-enol ethers. This approach yields 3-bromo-pyridazine derivatives, including 3-bromo-6-ethylpyridazine, with excellent regioselectivity and high yields (up to 93%) under mild conditions. This method avoids harsh reagents like POBr3 and thermal stress.

Conversion to Hydrobromide Salt

The hydrobromide salt is formed by reacting 3-bromo-6-ethylpyridazine with hydrobromic acid (HBr). This acid-base reaction typically proceeds as follows:

- Dissolve 3-bromo-6-ethylpyridazine in an appropriate solvent.

- Add hydrobromic acid solution (concentration and volume optimized based on scale).

- Stir the mixture at controlled temperature to promote salt formation.

- Isolate the hydrobromide salt by filtration or crystallization.

- Purify by recrystallization or washing to remove impurities.

This salt formation improves the compound’s solubility and stability, which is important for downstream applications.

Industrial Scale Considerations

Industrial synthesis emphasizes:

- Use of cost-effective and readily available reagents.

- Optimized reaction conditions to maximize yield and purity.

- Efficient isolation and purification techniques like solvent extraction and underpressure distillation.

- Avoidance of high temperature and pressure conditions to reduce costs and improve safety.

Comparative Table of Key Preparation Methods

| Step | Method Description | Advantages | Limitations/Notes |

|---|---|---|---|

| Bromination of 6-ethylpyridazine | Electrophilic bromination with Br2 or bromine reagents | Simple, classical approach | Requires careful control to avoid overbromination |

| Lewis Acid-Mediated Cycloaddition | BF3-mediated reaction of 3-bromotetrazine with silyl-enol ethers | High regioselectivity, mild conditions, high yield (up to 93%) | Requires specialized reagents (silyl-enol ethers) |

| Hydrobromide Salt Formation | Reaction of 3-bromo-6-ethylpyridazine with hydrobromic acid | Improves solubility and stability | Requires purification steps |

| Industrial Process | Controlled bromination and salt formation with solvent extraction and distillation | Scalable, cost-effective, safer | Optimization needed for large scale |

Detailed Research Findings

Regioselectivity: The Lewis acid-mediated cycloaddition method provides exclusive regioselectivity for the 3-bromo position on the pyridazine ring, which is critical for obtaining the desired substitution pattern without side products.

Reaction Conditions: Bromination reactions typically occur at moderate temperatures (room temperature to 40°C) with controlled addition of bromine to prevent side reactions. The hydrobromide salt formation is conducted under mild acidic conditions to ensure complete protonation without decomposition.

Yields and Purity: The cycloaddition method reports yields up to 93% for 3-bromo-pyridazine derivatives. Salt formation and purification steps typically yield high-purity hydrobromide salts suitable for research and industrial use.

Scalability: Industrial methods favor one-step bromination followed by salt formation with straightforward purification, reducing complexity and cost. The use of hydrobromic acid concentrations around 35-48% and hydrogen peroxide as an oxidant is reported for related bromopyridine syntheses, indicating potential analogous approaches for pyridazine derivatives.

Summary Table of Reaction Parameters

| Reaction Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination (classical) | 6-ethylpyridazine + Br2 | 0–40 °C | Variable (60-85%) | Requires careful control |

| Cycloaddition (Lewis acid) | 3-bromotetrazine + silyl-enol ethers + BF3 | Room temperature | Up to 93% | High regioselectivity |

| Hydrobromide salt formation | 3-bromo-6-ethylpyridazine + HBr | Room temperature | High (quantitative) | Purification required |

| Industrial scale process | Pyridazine + HBr + H2O2 + solvent extraction | 20-110 °C | ~87% (for related compounds) | Optimized for cost and scalability |

化学反应分析

Types of Reactions

3-Bromo-6-ethyl-pyridazine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazine derivatives or reduction to remove the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

科学研究应用

Medicinal Chemistry

3-Bromo-6-ethyl-pyridazine hydrobromide has shown promise in various therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest its potential effectiveness against bacterial and fungal strains.

- Anticancer Properties : Research indicates that compounds with pyridazine rings may exhibit cytotoxic effects on cancer cells, making this compound a candidate for further investigation.

Pharmacology

The compound's interaction with biological targets is crucial for understanding its pharmacodynamics and pharmacokinetics. Studies focus on:

- Mechanism of Action : Investigating how this compound interacts at the molecular level with cellular targets.

- Toxicology Studies : Assessing safety profiles and potential side effects through in vitro and in vivo models.

Chemical Research

In synthetic chemistry, this compound serves as a building block for the development of more complex molecules:

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the creation of diverse derivatives.

- Coupling Reactions : It can participate in forming biaryl compounds through coupling reactions, expanding its utility in organic synthesis.

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial properties of this compound against several pathogens. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

-

Cytotoxicity Assessment

- In vitro assays were conducted to assess the cytotoxic effects on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, warranting further exploration into its mechanism of action and potential as an anticancer agent.

-

Synthetic Applications

- Researchers successfully utilized this compound in synthesizing novel compounds with enhanced biological activity, demonstrating its versatility as a synthetic intermediate.

作用机制

The mechanism of action of 3-Bromo-6-ethyl-pyridazine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom at the 3-position plays a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .

相似化合物的比较

Substituent Effects on Pyridazine Derivatives

The structural analogs of 3-Bromo-6-ethyl-pyridazine hydrobromide differ primarily in substituent groups at the 6-position, which influence physicochemical properties and bioactivity. Key comparisons include:

Key Observations :

- Ethyl vs. tert-butyl : The ethyl group offers intermediate lipophilicity compared to the bulky tert-butyl, which may reduce metabolic stability but improve membrane permeability.

- Ethyl vs.

- Hydrobromide vs. hydrochloride salts : Hydrobromide salts (e.g., this compound) generally exhibit higher solubility in polar solvents compared to hydrochloride analogs like 3-bromo-6-methylpyridazinium chloride (CAS: 97721-78-3) .

Halogen-Substituted Analogs

Bromo and chloro derivatives are common in drug discovery due to their electronic effects. For example:

- 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide (CAS: 1951441-94-3): This compound replaces pyridazine with an imidazo[1,2-a]pyridine core, introducing a fused ring system. The dual halogenation (Br and Cl) enhances electrophilicity, which may increase reactivity in cross-coupling reactions .

- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (CAS: 1298031-94-3): The methyl group at the 2-position and bromo-chloro substitution pattern differ from the target compound, leading to distinct pharmacokinetic profiles .

Physicochemical Properties

- Solubility : The hydrobromide salt of 3-Bromo-6-ethyl-pyridazine improves aqueous solubility compared to neutral analogs like 3-Bromo-6-(tert-butyl)pyridazine.

- Molecular Weight : At 271.4 g/mol (dextromethorphan hydrobromide analog), hydrobromide salts typically add ~80 g/mol to the base compound .

生物活性

3-Bromo-6-ethyl-pyridazine hydrobromide is a heterocyclic compound that has attracted significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8BrN3 and is classified as a pyridazine derivative. The presence of the bromine atom and the ethyl group contributes to its unique chemical properties, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may exert effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular functions and signaling pathways.

- Calcium Ion Modulation : Pyridazinone derivatives, including this compound, may inhibit calcium ion influx, which is essential for processes such as platelet aggregation.

- Cellular Effects : The compound could influence gene expression and cellular metabolism by binding to specific biomolecules or altering metabolic flux.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, although the specific mechanisms remain under investigation. Its structure may allow it to interfere with cancer cell signaling pathways, leading to reduced proliferation.

Case Studies

- Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens, revealing promising results with MIC values ranging from 2–64 μg/mL for some derivatives .

- Anticancer Activity : Another study focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated significant inhibition of cell viability at specific concentrations, supporting further exploration in cancer therapeutics.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |

|---|---|---|---|

| 3-Bromo-6-ethyl-pyridazine | Moderate | Significant | Calcium ion modulation |

| 6-Ethylpyridazine | Low | Moderate | Enzyme inhibition |

| 3-Bromo-pyridazine | High | Low | Direct DNA interaction |

常见问题

Q. What synthetic methodologies are commonly employed for preparing 3-Bromo-6-ethyl-pyridazine hydrobromide?

The synthesis typically involves bromination of pyridazine precursors under controlled conditions. For example, analogous brominated pyridazines (e.g., 3-Bromo-6-(pyridin-2-yl)pyridazine) are synthesized via nucleophilic substitution or transition metal-catalyzed reactions . Key steps include purification by recrystallization (e.g., using ethanol/water mixtures) and structural validation via spectroscopic methods . Reaction optimization (e.g., solvent polarity, temperature) is critical for improving yields.

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR; 1H, 13C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography may resolve regiochemical ambiguities, as seen in studies of related bromopyridazines . Additionally, elemental analysis ensures purity, while HPLC monitors residual impurities .

Q. What solvent systems are suitable for solubility studies of this compound?

Solubility can be tested in binary cosolvent systems (e.g., ethanol-water, DMSO-water) using the shake-flask method. For example, 3-Amino-6-bromopyridazine exhibits temperature-dependent solubility in ethanol-water blends, with data modeled via the Extended Hildebrand Solubility Parameter approach . Such methodologies can guide formulation strategies for in vitro assays.

Q. What safety protocols are recommended for handling this compound?

Safety Data Sheets (SDS) for analogous brominated pyridazines emphasize using nitrile gloves, goggles, and fume hoods due to potential respiratory and dermal irritation . Spill management requires inert absorbents (e.g., vermiculite) and avoidance of aqueous discharge.

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of pyridazine derivatives be mitigated?

Regioselectivity is influenced by directing groups (e.g., ethyl substituents) and catalyst choice. For instance, palladium-catalyzed bromination of pyridazines favors specific positions, as observed in the synthesis of 3-Bromo-6-(pyridin-2-yl)pyridazine . Computational modeling (DFT) can predict reactive sites, aiding in reaction design.

Q. What strategies improve the stability of this compound in aqueous solutions for biological assays?

Stabilization methods include pH adjustment (near-neutral buffers), lyophilization, or encapsulation in cyclodextrins. Evidence from solubility studies of bromopyridazines suggests that ethanol-water mixtures (20–40% v/v) reduce hydrolysis while maintaining solubility .

Q. How does the electronic structure of the ethyl group influence reactivity in cross-coupling reactions?

The ethyl substituent acts as an electron-donating group, enhancing electron density at the pyridazine ring. This facilitates Suzuki-Miyaura couplings with aryl boronic acids, as demonstrated in analogous compounds . Kinetic studies (e.g., Hammett plots) can quantify electronic effects on reaction rates.

Q. What mechanistic insights exist for hydrobromide salt formation in this compound?

Protonation typically occurs at the pyridazine nitrogen, confirmed by single-crystal XRD in related hydrobromide salts . Counterion effects (Br⁻ vs. Cl⁻) on solubility and crystallinity can be explored via comparative crystallography or dissolution calorimetry.

Methodological Considerations

Q. How to resolve contradictions in reported solubility data for brominated pyridazines?

Discrepancies may arise from polymorphic forms or solvent impurities. Standardize testing conditions (e.g., USP guidelines) and validate purity via DSC/TGA. For example, solubility studies of 3-Amino-6-bromopyridazine highlight the need for controlled temperature (±0.1°C) and equilibration times .

Q. What experimental designs are optimal for studying metabolic stability in pharmacokinetic assays?

Use liver microsomes or hepatocyte incubations with LC-MS/MS quantification. For brominated heterocycles, phase I metabolism (e.g., oxidative debromination) is a key pathway. Include positive controls (e.g., verapamil) and monitor time-dependent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。